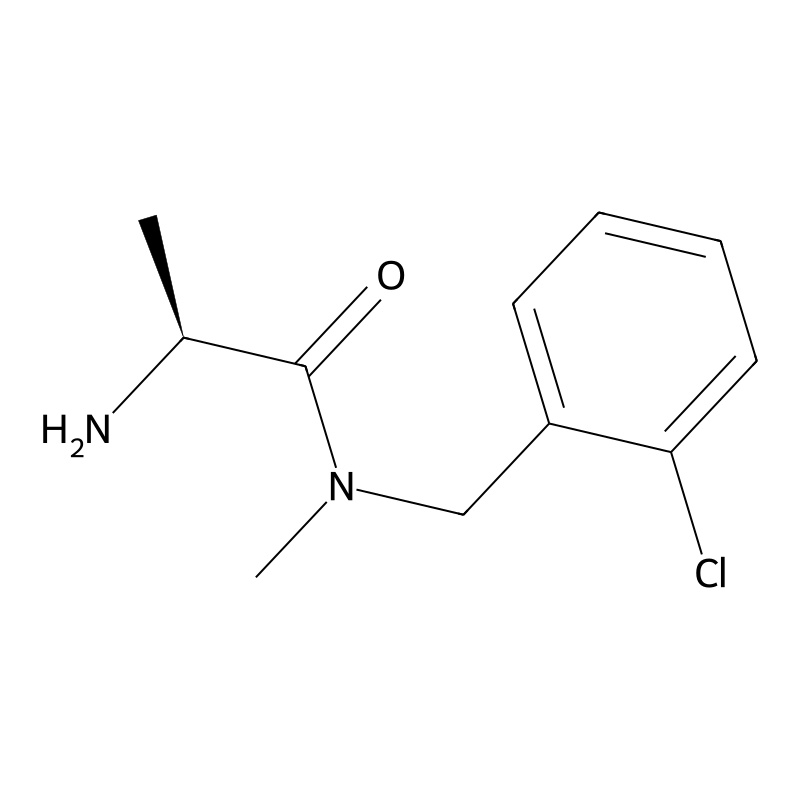

(S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide is a chiral compound characterized by its unique structure, which includes a propionamide backbone with a methyl group and a chloro-substituted benzyl moiety. The compound has the molecular formula and a molecular weight of approximately 226.7 g/mol. Its structure features an amine group attached to a propionamide, making it relevant in various chemical and biological contexts, particularly in medicinal chemistry.

- Amidation Reactions: It can react with carboxylic acids to form new amides, often facilitated by activating agents like phosphonium salts .

- Reduction Reactions: The amino group may undergo reduction to form corresponding amines or oxides.

- Oxidation Reactions: The amino group can also be oxidized to yield imines or other nitrogen-containing compounds.

These reactions are essential for modifying the compound for potential therapeutic applications.

(S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide exhibits significant biological activity, particularly in the realm of pharmacology. It is structurally similar to known pharmaceutical agents such as Lacosamide, which is used as an anticonvulsant. Compounds with similar structures have shown efficacy in treating neuropathic pain and epilepsy due to their ability to modulate sodium channels and other neurotransmitter systems .

The synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide can be achieved through various methods:

- Chiral Resolution: Enantiomers can be separated using chiral chromatography techniques that exploit differences in the interaction of the enantiomers with chiral stationary phases .

- Direct Amidation: The compound can be synthesized by reacting the appropriate chloro-benzyl derivative with N-methylpropionamide under mild conditions, often using catalysts or activating agents to enhance yield .

- Alternative Approaches: Other methods may include the use of phosphonium salts or other coupling reagents to facilitate the formation of the amide bond from carboxylic acids and amines .

(S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide has potential applications in:

- Pharmaceutical Development: Its structural similarity to anticonvulsants makes it a candidate for further research in treating epilepsy and neuropathic pain.

- Chemical Research: As a building block in organic synthesis, it may be used to create more complex molecules through various chemical transformations.

Studies on (S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide's interactions with biological targets are crucial for understanding its pharmacodynamics. Research indicates that compounds similar to this one can interact with sodium channels and other receptors involved in pain signaling pathways. These interactions suggest that this compound could modulate neuronal excitability, making it valuable for therapeutic applications .

Similar Compounds: Comparison

Several compounds share structural features with (S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide, including:

- Lacosamide: A well-known anticonvulsant that shares the propionamide structure and exhibits similar biological activities.

- N-Benzyl-2-chloropropanamide: This compound has a similar benzyl substitution but lacks the amino group, affecting its biological profile.

- (R)-2-Acetamido-N-benzyl-3-methoxypropionamide: Another derivative that demonstrates significant pharmacological activity.

Comparison TableCompound Name Structural Features Biological Activity (S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide Chiral amine, chloro-substituted benzyl Potential anticonvulsant properties Lacosamide Similar propionamide structure Anticonvulsant N-Benzyl-2-chloropropanamide Benzyl substitution Varies; less potent than Lacosamide (R)-2-Acetamido-N-benzyl-3-methoxypropionamide Propionamide with methoxy group Anticonvulsant

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide | Chiral amine, chloro-substituted benzyl | Potential anticonvulsant properties |

| Lacosamide | Similar propionamide structure | Anticonvulsant |

| N-Benzyl-2-chloropropanamide | Benzyl substitution | Varies; less potent than Lacosamide |

| (R)-2-Acetamido-N-benzyl-3-methoxypropionamide | Propionamide with methoxy group | Anticonvulsant |

The uniqueness of (S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities compared to its analogs. Further research is needed to fully elucidate its potential therapeutic roles and mechanisms of action.